molecular formula C10H18O B2417386 (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol CAS No. 2248212-71-5

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol

Cat. No.: B2417386
CAS No.: 2248212-71-5
M. Wt: 154.253
InChI Key: HQTGMEXVLWZKFS-QVNBGCGHSA-N
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Description

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol is a chiral compound featuring a bicyclic structure. This compound is notable for its unique three-dimensional shape, which imparts distinct chemical and physical properties. The bicyclo[2.2.1]heptane framework is a common motif in various natural products and synthetic compounds, making it a valuable structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol typically involves the use of enantioselective catalytic methods. One common approach is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold . This reaction can be catalyzed by chiral tertiary amines under mild conditions, providing high enantioselectivity and operational simplicity .

Industrial Production Methods

Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis. Additionally, the development of robust and recyclable catalysts is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol is unique due to its specific stereochemistry and functional groups. The presence of the hydroxyl group and the chiral center at the 2-position of the bicyclo[2.2.1]heptane scaffold distinguishes it from other similar compounds. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-(2-bicyclo[2.2.1]heptanyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-11H,2-6H2,1H3/t7-,8?,9?,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTGMEXVLWZKFS-QVNBGCGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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